molecular formula C16H20ClN3O3S2 B1668146 2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide CAS No. 376638-65-2

2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide

Cat. No. B1668146
CAS RN: 376638-65-2
M. Wt: 401.9 g/mol
InChI Key: PNFMZAHWOASGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide (CMTMSA) is a small molecule that has been studied for its potential applications in scientific research. CMTMSA has been identified as a promising agent for in vivo and in vitro studies due to its high selectivity, low toxicity, and high binding affinity.

Scientific Research Applications

Treatment of Type 2 Diabetes

BVT-14225 is a selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 52 nM . Selective inhibition of 11β-HSD1 can decrease blood glucose concentrations in hyperglycaemic mice . Therefore, it has potential as a treatment for type 2 diabetes.

Obesity Management

Selective inhibitors of 11β-HSD1, like BVT-14225, could be used in the management of obesity . By modulating the cortisol levels within specific tissues, it could potentially influence the body’s energy storage and expenditure processes.

Metabolic Syndrome Therapy

Metabolic syndrome is a multifactorial disorder often associated with obesity, type 2 diabetes, and cardiovascular disease. Given its potential effects on glucose regulation and energy balance, BVT-14225 could be explored as a treatment for metabolic syndrome .

Pharmacological Research

BVT-14225 can be used in pharmacological research as a tool to understand the role of 11β-HSD1 in various biological processes. Its selective inhibition of 11β-HSD1 can help researchers study the enzyme’s function in a controlled manner .

Development of New Drugs

The structure and properties of BVT-14225 can serve as a basis for the development of new drugs. Researchers can modify its structure to enhance its efficacy, reduce potential side effects, or alter its pharmacokinetics .

Understanding Mechanisms of Diseases

BVT-14225’s action on 11β-HSD1 can help in understanding the mechanisms of diseases where this enzyme plays a crucial role. This can lead to the discovery of new therapeutic targets .

properties

IUPAC Name

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMZAHWOASGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
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